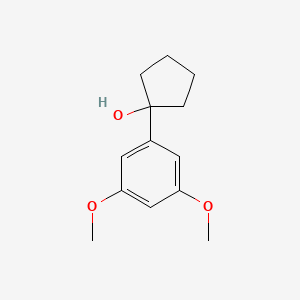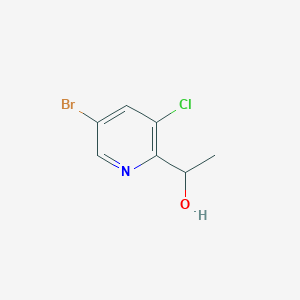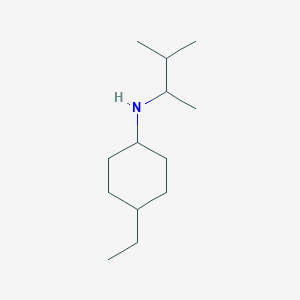
Methyl 4-methoxy-1H-indole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methoxy-1H-indole-7-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methoxy group at the fourth position and a carboxylate group at the seventh position further defines its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-1H-indole-7-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-methoxy-1H-indole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, due to the electron-rich nature of the indole system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity .
Wissenschaftliche Forschungsanwendungen
Methyl 4-methoxy-1H-indole-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole alkaloids.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 4-methoxy-1H-indole-7-carboxylate involves its interaction with various molecular targets. The indole ring system can mimic natural substrates or inhibitors, allowing it to bind to enzymes or receptors. This binding can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1H-indole-7-carboxylate: Similar structure but lacks the methoxy group at the fourth position.
Methyl indole-4-carboxylate: Similar structure but the carboxylate group is at the fourth position instead of the seventh.
Uniqueness
Methyl 4-methoxy-1H-indole-7-carboxylate is unique due to the presence of both the methoxy group at the fourth position and the carboxylate group at the seventh position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
methyl 4-methoxy-1H-indole-7-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-8(11(13)15-2)10-7(9)5-6-12-10/h3-6,12H,1-2H3 |
InChI-Schlüssel |
SWIJKAIPZWCEBC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CNC2=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




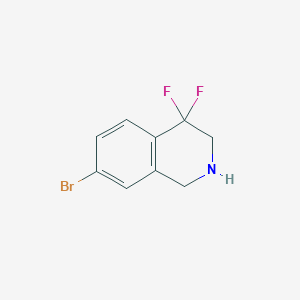

![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B15093557.png)
![2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione](/img/structure/B15093566.png)
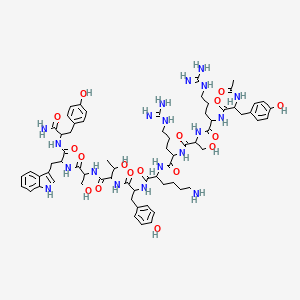
![(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)
![ethyl (E)-3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethoxy]prop-2-enoate](/img/structure/B15093590.png)
